N-[(2-phenyl-1,3-thiazol-4-yl)acetyl]glycine
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Overview
Description
N-[(2-phenyl-1,3-thiazol-4-yl)acetyl]glycine is a compound that belongs to the thiazole family, which is known for its diverse biological activities Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-phenyl-1,3-thiazol-4-yl)acetyl]glycine typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Acetylation: The phenyl group is introduced via Friedel-Crafts acylation using phenylacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Glycine Coupling: The final step involves coupling the thiazole derivative with glycine using peptide coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiazole ring can undergo oxidation reactions, often using reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction of the thiazole ring can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the thiazole ring, particularly at the C-2 and C-5 positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-CPBA
Reduction: LiAlH4, sodium borohydride (NaBH4)
Substitution: Halogenating agents, nucleophiles like amines or thiols
Major Products
Oxidation: Sulfoxides and sulfones
Reduction: Reduced thiazole derivatives
Substitution: Substituted thiazole derivatives with various functional groups
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, anti-inflammatory, and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(2-phenyl-1,3-thiazol-4-yl)acetyl]glycine involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for binding to biological targets. The phenyl group enhances lipophilicity, aiding in membrane permeability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
Benzothiazole: Similar structure but with a benzene ring fused to the thiazole.
Thiazolidine: Saturated five-membered ring containing sulfur and nitrogen.
Thiadiazole: Contains two nitrogen atoms and one sulfur atom in a five-membered ring.
Uniqueness
N-[(2-phenyl-1,3-thiazol-4-yl)acetyl]glycine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the glycine moiety allows for potential peptide-like interactions, making it a versatile compound for various applications.
Properties
IUPAC Name |
2-[[2-(2-phenyl-1,3-thiazol-4-yl)acetyl]amino]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O3S/c16-11(14-7-12(17)18)6-10-8-19-13(15-10)9-4-2-1-3-5-9/h1-5,8H,6-7H2,(H,14,16)(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDKGDHBPHUKKIA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CS2)CC(=O)NCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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